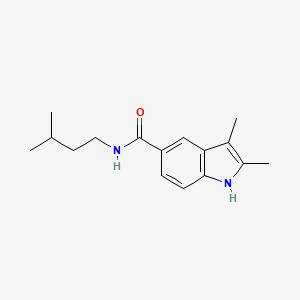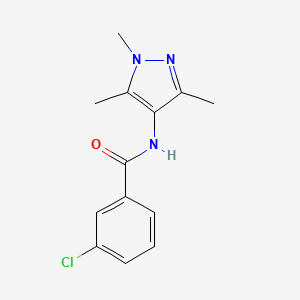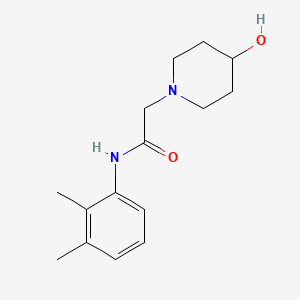
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptor CB1 and CB2 and is known to produce effects similar to those of THC, the primary psychoactive component of cannabis. JWH-018 has gained popularity as a recreational drug due to its ability to produce a high that is similar to that of cannabis but is more potent and longer-lasting.
Mécanisme D'action
JWH-018 acts as a potent agonist of the cannabinoid receptor CB1 and CB2. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of JWH-018, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the blood vessels and increases blood flow to the brain. JWH-018 has also been shown to have effects on the immune system, including the inhibition of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-018 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptor CB1 and CB2, making it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations to the use of JWH-018 in lab experiments. It is a synthetic compound that does not occur naturally in the body, which may limit its relevance to human physiology. It is also a potent psychoactive compound that can produce significant effects at low doses, which may make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on JWH-018. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic potential. Another area of interest is the study of the long-term effects of JWH-018 use, particularly in relation to its potential for addiction and dependence. Additionally, there is interest in the development of new methods for synthesizing and purifying JWH-018 and other synthetic cannabinoids, which could lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of JWH-018 involves the reaction of 2,3-dimethylindole with n-butyllithium and 3-methylbutanal in the presence of a catalyst. The resulting product is then converted to the carboxamide form using acetic anhydride and pyridine. The final product is purified using chromatography.
Applications De Recherche Scientifique
JWH-018 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10(2)7-8-17-16(19)13-5-6-15-14(9-13)11(3)12(4)18-15/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBDNOSVTJQMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(3-methylbutyl)-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-fluoro-N-methylbenzamide](/img/structure/B7475420.png)
![3-Cyclopropyl-1-[(2,4-dimethylphenyl)methyl]-1-methylurea](/img/structure/B7475431.png)



![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)


